molecular formula C19H12O5 B11700691 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

Cat. No.: B11700691
M. Wt: 320.3 g/mol
InChI Key: DIRMOOMFSYOMPX-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can be achieved through a multi-step process. One common method involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the desired aryl sulfonyl esters, which can then be further functionalized to obtain the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes can be applied. This typically involves optimizing reaction conditions, using appropriate solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be explored for therapeutic applications.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is not fully elucidated. based on its structural features, it may interact with specific molecular targets such as enzymes or receptors. The coumarin moiety is known to inhibit certain enzymes, while the benzofuran structure may contribute to binding affinity and specificity. Further research is needed to fully understand the pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is unique due to its combination of coumarin and benzofuran structures

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H12O5/c1-11-8-18(20)24-16-10-13(6-7-14(11)16)22-19(21)17-9-12-4-2-3-5-15(12)23-17/h2-10H,1H3

InChI Key

DIRMOOMFSYOMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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